molecular formula C8H7B B1266119 3-Bromostyrene CAS No. 2039-86-3

3-Bromostyrene

Cat. No. B1266119
CAS RN: 2039-86-3
M. Wt: 183.04 g/mol
InChI Key: KQJQPCJDKBKSLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromostyrene and its derivatives involves several key methods, including the palladium-catalyzed Suzuki cross-coupling reactions. These methods allow for the efficient and selective introduction of bromine atoms into the styrene framework, providing access to a wide range of bromostyrene derivatives for further functionalization and application in organic synthesis and material science (Jadhav et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-Bromostyrene has been elucidated through advanced techniques such as gas-phase electron diffraction and ab initio calculations. These studies reveal that 3-Bromostyrene exhibits a non-planar molecular structure, with the vinyl group rotated away from the bromine atom. This conformational feature plays a crucial role in determining the chemical reactivity and physical properties of the compound (Shen et al., 2001).

Chemical Reactions and Properties

3-Bromostyrene participates in a variety of chemical reactions, leveraging its bromine functionality for further transformations. Notably, it undergoes radical addition-ring closure processes, enabling the synthesis of donor-acceptor cyclopropanes through cyclopropanation reactions. These reactions underscore the versatility of 3-Bromostyrene as a building block in organic synthesis, providing pathways to complex molecular architectures with significant potential in material science and pharmaceuticals (Nishikata et al., 2015).

Scientific Research Applications

1. Flame Retardancy and Thermal Stability

3-Bromostyrene has been utilized as a partial replacement for styrene in crosslinking polyester resins. Research shows that incorporating bromostyrene enhances the flame retardation properties of the polymer, which increases linearly with the bromine content. Under certain conditions, this leads to the creation of self-extinguishing polyesters (Prins, Marom, & Levy, 1976).

2. Molecular Structure Analysis

Studies involving gas-phase electron diffraction and ab initio molecular orbital calculations have explored the molecular structures of bromostyrene derivatives. These studies provide valuable insights into the non-planar models of these molecules and their conformations, crucial for understanding their chemical behavior and potential applications (Shen, Kuhns, Hagen, & Richardson, 2001).

3. Polymer Chemistry

Research in polymer chemistry has analyzed the NMR spectra of poly(3-bromostyrene), revealing its atactic nature and comparing it to meta-substituted polystyrenes. Such studies are significant for understanding the stereochemistry of polymers and their potential applications in various industries (Trumbo & Harwood, 1994).

4. Aggregation Induced Emission

Bromostyrene derivatives have been shown to exhibit strong aggregation-induced emission (AIE) properties. This is particularly notable in pyrenoimidazoles, where bromostyrene is used in the synthesis process. AIE properties are significant in developing materials for optoelectronic applications (Jadhav, Dhokale, Mobin, & Misra, 2015).

5. Surface and Interfacial Studies

Bromostyrene has been investigated for its effect on the surface and interfacial properties of polymers. Studies have explored its role in the enrichment and structure of polymer blends, contributing to the development of materials with specific surface characteristics (Genzer & Composto, 1998; Affrossman et al., 1996).

Safety And Hazards

3-Bromostyrene is considered hazardous. It is combustible and harmful if swallowed. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

As a versatile compound, 3-Bromostyrene has potential for further exploration in various fields of scientific research and industry. Its use as a precursor for preparing substituted alkenes and acetylenes, and in the total synthesis of natural compounds and antibiotics, suggests potential future directions .

properties

IUPAC Name

1-bromo-3-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJQPCJDKBKSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25584-47-8
Record name Benzene, 1-bromo-3-ethenyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25584-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID60174332
Record name 3-Bromostyrene
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Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Bromostyrene

CAS RN

2039-86-3
Record name 3-Bromostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Bromostyrene
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Record name 3-Bromostyrene
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Record name 3-bromostyrene
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Record name 3-BROMOSTYRENE
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-trimethylsilylethynylbenzene (20.5 g, 81.0 mmol) in degassed methanol (500 ml), there was added potassium hydroxide (31 mg, 0.55 mmol) in water (1 ml). The solution was stirred at room temperature until G.C. analysis indicated the reaction was complete (5.0 h). The reaction mixture was diluted with an equal volume of water, and extracted with n-pentane (5×500 ml). The combined organic layers were dried (MgSO4) and the solvent removed under reduced pressure to yield a yellow liquid. The liquid was distilled via bulb-to-bulb vacuum distillation to yield the product (1c) (13.0 g, 90%) as a clear liquid: bp 40° CC/1 torr; 1H NMR (200 MHz, CDCl3) c3.35(s), 7.23(t), 7.40(m), 7.65(t).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
596
Citations
WE Truce, CM Suter - Journal of the American Chemical Society, 1948 - ACS Publications
… with /3-bromostyrene. A later paper will describe the results obtained with the stilbenes. /3-Bromostyrene was sulfonated slowly and incompletely by dioxane sulfotrioxide at 15-20. The …
Number of citations: 5 pubs.acs.org
T Stevens - The Journal of Organic Chemistry, 1960 - ACS Publications
… The other products of this /3-bromostyrene reaction undoubtedly were the saturated compounds derived from the addition of bromine and dinitrogen tetroxide to /3-bromostyrene. Only …
Number of citations: 13 pubs.acs.org
T Yoshino, Y Manabe - Journal of the American Chemical Society, 1963 - ACS Publications
… Grignard reagent is prepared from cis/3-bromostyrene using … cĞ-/3-Bromostyrene does not form a Grignard reagent in … i5-/3-bromostyrene. The cis'trans ratio is unchanged by the …
Number of citations: 19 pubs.acs.org
T Yoshino, Y Manabe, Y Kikuchi - Journal of the American …, 1964 - ACS Publications
… amount of light and heavy phenylacetylenes and light styrene in the D20 addition product derived from ¿raws-/3-bromostyrene is far less than that from eri-/3-bromostyrene treated in the …
Number of citations: 56 pubs.acs.org
R Huisgen, WE Konz - Journal of the American Chemical Society, 1970 - ACS Publications
… 5 at 80 is virtually quantitative and highly stereoselective, the trans isomer 5 being accompanied by only a small amount of cz's-/3-bromostyrene: 1.3% … of cz's-/3-bromostyrene (CDCl3) …
Number of citations: 40 pubs.acs.org
DL Trumbo, HJ Harwood - Polymer Bulletin, 1994 - Springer
… The 75.5 MHz 13C-NMR spectrum of poly(3-bromostyrene) is shown in Figure 2, along with horizontal … This is probably also true for poly(3-bromostyrene) but the spectrum is not defined …
Number of citations: 4 link.springer.com
JC Cochran, K Hagen, G Paulen, Q Shen, S Tom… - Journal of molecular …, 1997 - Elsevier
… The molecular structures of styrene and (Z)-/3-bromostyrene have been studied in the gas phase at nozzle temperatures of 303 and 338 K respectively. For both molecules the elecmm …
Number of citations: 37 www.sciencedirect.com
DY Curtin, EW Flynn, RF Nystrom - Journal of the American …, 1958 - ACS Publications
… cis- and /ra«s-/3-bromostyrene-a-C14 have been shown when treated with butyllithium in ether at —35 followed by carbonation to give phenylpropiolic acid still labeled at the …
Number of citations: 81 pubs.acs.org
CP Dawes, SP James, JR Majer - Xenobiotica, 1978 - Taylor & Francis
… acids were synthesized as they were regarded as possible metabolites of /3-bromostyrene. … intermediate in the metabolism of /3-bromostyrene. Replacement of bromine and oxidation of …
Number of citations: 2 www.tandfonline.com
SF Reed Jr - The Journal of Organic Chemistry, 1965 - ACS Publications
… Bromomethylstyrene has been prepared by reacting «-methylstyrene with NBS6 in a reaction yielding a-methyl-/3-bromostyrene as a secondary reaction product. The reaction of NCS …
Number of citations: 48 pubs.acs.org

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